molecular formula C12H13BrN2O2 B13877694 methyl 4-bromo-1-(propan-2-yl)-1H-indazole-3-carboxylate

methyl 4-bromo-1-(propan-2-yl)-1H-indazole-3-carboxylate

Cat. No.: B13877694
M. Wt: 297.15 g/mol
InChI Key: ZOIXBPGCVGDRLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromo-1-(propan-2-yl)-1H-indazole-3-carboxylate is a synthetically versatile chemical intermediate built on the privileged indazole scaffold. The indazole core is a nitrogen-containing heterocycle of significant interest in medicinal chemistry due to its widespread pharmacological properties and presence in several marketed drugs and clinical candidates . This specific compound is functionally engineered for advanced research and development, particularly in the synthesis of novel bioactive molecules. The structure of this compound features two key modifiable sites: a bromine substituent at the 4-position and an ester group at the 3-position of the indazole ring. The bromine atom serves as a versatile handle for further functionalization via modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to introduce complex aromatic or heterocyclic systems . Simultaneously, the methyl ester can be hydrolyzed to a carboxylic acid or transformed into other functional groups like amides, making this reagent a valuable building block for constructing diverse compound libraries aimed at structure-activity relationship (SAR) studies. Indazole-based compounds have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and anti-Parkinson's effects . They frequently act as inhibitors of critical protein kinases and various receptors . As such, this bromo-ester derivative is primarily intended for use in pharmaceutical research as a precursor in the design and synthesis of potential therapeutic agents. Its application is strictly confined to laboratory research as a reference standard or chemical intermediate. This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. It is not for human consumption.

Properties

Molecular Formula

C12H13BrN2O2

Molecular Weight

297.15 g/mol

IUPAC Name

methyl 4-bromo-1-propan-2-ylindazole-3-carboxylate

InChI

InChI=1S/C12H13BrN2O2/c1-7(2)15-9-6-4-5-8(13)10(9)11(14-15)12(16)17-3/h4-7H,1-3H3

InChI Key

ZOIXBPGCVGDRLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C(=CC=C2)Br)C(=N1)C(=O)OC

Origin of Product

United States

Preparation Methods

Formation of the Indazole Core

The synthesis typically begins with the construction of the indazole core, a bicyclic system consisting of a fused benzene and pyrazole ring. One effective strategy involves palladium-catalyzed Larock indole synthesis or related palladium-catalyzed cyclization methods, which enable regioselective formation of the indazole scaffold with various substituents at the nitrogen atom (N-1 position) and other ring positions.

Introduction of the Isopropyl Group at N-1

The 1-(propan-2-yl) substituent (isopropyl group) is introduced via alkylation of the indazole nitrogen. This step is commonly achieved by treating the indazole core with an appropriate alkylating agent such as isopropyl bromide or isopropyl tosylate under basic conditions to facilitate nucleophilic substitution at N-1.

Bromination at the 4-Position

Selective bromination at the 4-position of the indazole ring is a critical step. This is typically carried out using N-bromosuccinimide (NBS) as the brominating agent in an inert solvent like dichloromethane. The reaction conditions are optimized to achieve regioselective monobromination without affecting other positions or functional groups.

Carboxylation and Esterification at the 3-Position

The carboxylate group at the 3-position is introduced through carboxylation reactions or by starting from a 3-carboxylic acid indazole precursor. Subsequent esterification with methanol in the presence of acid catalysts such as sulfuric acid or acidic ion-exchange resins yields the methyl ester functionality. This step ensures the formation of this compound with high purity and yield.

Detailed Reaction Conditions and Optimization

Step Reagents & Catalysts Solvent Temperature Time Notes
Indazole Core Formation Pd catalyst, base (e.g., K2CO3) DMF, toluene 80–110 °C 12–24 h Larock-type cyclization
N-1 Alkylation Isopropyl bromide, base (NaH, K2CO3) DMF, THF 0–25 °C 4–6 h Controlled to avoid over-alkylation
Bromination at C-4 N-bromosuccinimide (NBS) CH2Cl2 0–25 °C 2–4 h Regioselective monobromination
Esterification at C-3 Methanol, H2SO4 or acid catalyst Methanol Reflux (65 °C) 6–8 h Methyl ester formation

This table summarizes the typical reaction conditions reported in literature and patents for the preparation of this compound.

Mechanistic Insights and Research Discoveries

Recent studies employing density functional theory (DFT) calculations have provided mechanistic insights into the regioselectivity of alkylation and bromination steps on the indazole ring. These computational analyses reveal that electronic and steric effects govern the preferential substitution at the N-1 position and the 4-position bromination, respectively.

Furthermore, the use of tosylate derivatives and sulfonate leaving groups in alkylation reactions has been explored to improve yields and selectivity, demonstrating the versatility of the synthetic approach.

Alternative Synthetic Approaches

While the described method is the most common, alternative routes include:

  • Halogen-Metal Exchange: Starting from a 4-bromoindazole, metalation with organolithium reagents followed by carboxylation and esterification steps.

  • Direct C-H Activation: Palladium-catalyzed direct C-H functionalization to install the bromine or carboxylate groups on preformed indazole cores.

These approaches are less common but offer potential advantages in specific contexts such as late-stage functionalization or complex molecule synthesis.

Summary Table of Preparation Methods

Method Key Steps Advantages Disadvantages References
Palladium-Catalyzed Cyclization + N-alkylation + Bromination + Esterification Stepwise synthesis with well-established reactions High regioselectivity, scalable Multiple steps, use of Pd catalyst
Halogen-Metal Exchange + Carboxylation + Esterification Metalation of bromoindazole intermediate Direct functionalization Requires handling of organolithium reagents
Direct C-H Activation Pd-catalyzed direct bromination/carboxylation Fewer steps, potential for late-stage modification Requires specialized catalysts and conditions

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 4-bromo-1-propan-2-ylindazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions . The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with analogous indazole and pyrazole derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Spectral Features (IR/NMR)
Methyl 4-bromo-1-(propan-2-yl)-1H-indazole-3-carboxylate C₁₂H₁₃BrN₂O₂ 297.16 4-Br, 1-isopropyl, 3-COOCH₃ Not reported Expected C=O stretch ~1670 cm⁻¹ (ester); isopropyl CH₃ δ ~1.2–1.4 ppm
Methyl 4-bromo-1H-indazole-6-carboxylate C₉H₇BrN₂O₂ 255.07 4-Br, 6-COOCH₃ Not reported C=O stretch ~1670 cm⁻¹; aromatic H δ ~7.5–8.5 ppm
4-(4-Bromo-3-(4-chlorophenyl)-5-(indolyl)-1H-pyrazol-1-yl)benzenesulfonamide C₂₅H₂₄BrClN₄O₃S 575.91 4-Br, 3-(4-Cl-phenyl), 5-(tetrahydroindolyl), 1-(sulfonamide-phenyl) 129–130 NH/NH₂ stretches ~3385 cm⁻¹; aromatic H δ ~7.5–8.1 ppm

Key Differences and Implications

Substituent Position and Lipophilicity The isopropyl group in the target compound increases lipophilicity compared to methyl 4-bromo-1H-indazole-6-carboxylate (logP ~2.5 vs. ~1.8 estimated), favoring membrane permeability in drug-like molecules.

Reactivity and Synthetic Utility

  • The methyl ester at position 3 in the target compound allows for hydrolysis to carboxylic acids or transesterification, enabling further functionalization. This contrasts with sulfonamide-containing analogs (e.g., compound 17), where the sulfonamide group is typically inert under mild conditions.
  • Bromine at position 4 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), a feature shared with methyl 4-bromo-1H-indazole-6-carboxylate.

Thermal Stability

  • The absence of a sulfonamide or bulky tetrahydroindolyl group (as in compound 17) likely reduces the target compound’s melting point compared to compound 17 (m.p. 129–130°C). Bulkier substituents increase crystalline lattice stability, raising melting points.

Spectral Signatures

  • The target compound’s isopropyl group produces distinct ¹H-NMR signals: a doublet for the two methyl groups (~1.2–1.4 ppm) and a septet for the methine proton (~2.8–3.2 ppm). This contrasts with compound 17’s pyrazoline protons, which resonate as multiplets (δ 3.13–4.16 ppm).
  • IR spectra for all three compounds show characteristic C=O stretches near 1670 cm⁻¹, confirming ester/amide functionalities.

Biological Activity

Methyl 4-bromo-1-(propan-2-yl)-1H-indazole-3-carboxylate (CAS #: 1190322-47-4) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, molecular targets, and relevant case studies.

PropertyValue
Molecular FormulaC₉H₇BrN₂O₂
Molecular Weight255.068 g/mol
Density1.7 ± 0.1 g/cm³
Boiling Point399.7 ± 22.0 °C
Flash Point195.5 ± 22.3 °C

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, blocking their catalytic activity.
  • Receptor Modulation : It interacts with cellular receptors, influencing signaling pathways that lead to therapeutic effects.
  • DNA/RNA Interference : The compound may bind to nucleic acids, affecting replication and transcription processes.

Molecular Targets and Pathways

The following are key molecular targets associated with this compound:

Target TypeSpecific Targets
EnzymesKinases, proteases, oxidoreductases
ReceptorsG-protein coupled receptors (GPCRs)
PathwaysApoptosis, cell cycle regulation

Medicinal Chemistry

This compound serves as a key intermediate in synthesizing various pharmacologically active compounds, including:

  • Anti-inflammatory agents
  • Anticancer drugs
  • Antimicrobial agents

Case Studies

  • Dopamine Receptor Agonism : Research has shown that related indazole derivatives can act as selective agonists for dopamine receptors, which are crucial in treating neurological disorders. For instance, compounds similar to this compound have demonstrated potent agonistic activity at the D3 dopamine receptor, promoting β-arrestin translocation and G protein activation .
  • Kinase Inhibition : Studies indicate that indazole derivatives exhibit inhibitory activity against various kinases, which are vital in cancer progression and treatment. The compound's structural features may enhance its selectivity and potency against specific kinase targets .

Research Findings

Recent studies have highlighted the potential of this compound in various biological applications:

  • It has been utilized as a probe in chemical biology to study enzyme activities and protein interactions.
  • The compound shows promise in pharmaceutical development targeting infectious diseases due to its biological activities.

Q & A

Q. Key Considerations :

  • Temperature : Bromination reactions often require controlled temperatures (0–25°C) to avoid over-substitution .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) may enhance regioselectivity in cross-coupling steps .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (MeOH/H₂O) ensures purity ≥95% .

What spectroscopic and analytical techniques are recommended for characterizing this compound?

Q. Basic Research Focus

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., isopropyl CH₃ at δ 1.4–1.6 ppm) and confirms ester carbonyl (δ ~165 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the indazole ring .
  • X-ray Crystallography : Determines absolute configuration and hydrogen-bonding networks (e.g., C=O⋯H-N interactions) .
  • HPLC-MS : Validates purity (>98%) and molecular ion peaks ([M+H]⁺ expected at m/z 313–315 for bromine isotope pattern) .

How can the crystal structure of this compound inform its reactivity and intermolecular interactions?

Q. Advanced Research Focus

  • Hydrogen Bonding : Crystal packing often involves C=O⋯H-N interactions between the indazole NH and ester carbonyl, stabilizing the lattice and influencing solubility .
  • Torsional Angles : Planarity of the indazole ring (dihedral angles <5°) enhances π-π stacking with biological targets .
  • Halogen Bonding : The C4 bromine may participate in non-covalent interactions (C-Br⋯O/N), relevant for co-crystallization with proteins .

Q. Methodology :

  • Single-Crystal X-ray Diffraction : Data collected at 100–298 K with Mo-Kα radiation (λ = 0.71073 Å) .
  • Hirshfeld Surface Analysis : Quantifies intermolecular contact contributions (e.g., Br⋯H interactions ≈8% of surface area) .

What strategies optimize the regioselective introduction of substituents in the indazole ring of this compound?

Q. Advanced Research Focus

  • Directed Ortho-Metalation : Use of directing groups (e.g., ester at C3) to activate C4 for bromination .
  • Protecting Groups : Temporary protection of NH with Boc or SEM groups prevents undesired alkylation at N1 during synthesis .
  • Microwave-Assisted Synthesis : Accelerates reaction rates (e.g., 30 minutes vs. 24 hours) and improves regioselectivity in heterocyclic systems .

Q. Case Study :

  • Substitution at C4 vs. C7 in indazole derivatives is controlled by steric hindrance from the isopropyl group, favoring C4 bromination (yield: 75–85%) .

How can researchers resolve discrepancies in reported biological activities of structurally similar indazole derivatives?

Q. Data Contradiction Analysis

  • Assay Variability : Differences in IC₅₀ values may arise from cell line specificity (e.g., HEK293 vs. HeLa) or assay protocols (e.g., ATP vs. resazurin-based viability) .

  • Structural Comparisons :

    CompoundIC₅₀ (µM)Target ProteinReference
    Methyl 4-bromo-1H-indazole-7-carboxylate0.94Kinase X
    Methyl 6-methoxy analog1.2Kinase Y
  • Molecular Docking : Simulate binding poses to explain activity differences (e.g., C4 bromine vs. methoxy group interactions with hydrophobic pockets) .

Q. Validation Steps :

  • Dose-Response Curves : Repeat assays with standardized protocols (n ≥ 3).
  • SAR Studies : Systematically modify substituents (e.g., Br → Cl, CF₃) to isolate activity trends .

What computational methods are effective in predicting the pharmacokinetic properties of this compound?

Q. Advanced Research Focus

  • ADMET Prediction :
    • LogP : Estimated at 2.8 (Schrödinger QikProp), indicating moderate lipophilicity .
    • CYP450 Inhibition : Screen for interactions with CYP3A4/2D6 using docking simulations (Glide SP) .
  • MD Simulations : Assess binding stability with target proteins (e.g., 100 ns trajectories in GROMACS) .

Q. Limitations :

  • Bromine’s polarizability may challenge force field accuracy; use quantum mechanics/molecular mechanics (QM/MM) hybrid models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.